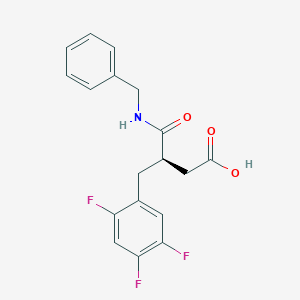
(R)-3-(Benzylcarbamoyl)-4-(2,4,5-trifluorophenyl)-butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(Benzylcarbamoyl)-4-(2,4,5-trifluorophenyl)-butanoic acid is a chiral compound with significant potential in various scientific fields. It is characterized by the presence of a benzylcarbamoyl group and a trifluorophenyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(Benzylcarbamoyl)-4-(2,4,5-trifluorophenyl)-butanoic acid typically involves the following steps:
Formation of the butanoic acid backbone: This can be achieved through a series of reactions starting from simple precursors such as butanoic acid derivatives.
Introduction of the trifluorophenyl group: This step often involves the use of trifluorophenyl reagents under specific conditions to ensure selective substitution.
Attachment of the benzylcarbamoyl group: This is usually done through carbamoylation reactions, where benzylamine is reacted with the intermediate compound to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylcarbamoyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the trifluorophenyl group, potentially leading to the formation of partially or fully reduced products.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the trifluorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the benzylcarbamoyl group.
Reduction: Reduced forms of the trifluorophenyl group.
Substitution: Substituted derivatives with various nucleophiles.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a probe to study enzyme interactions and metabolic pathways due to its unique structural features.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-3-(Benzylcarbamoyl)-4-(2,4,5-trifluorophenyl)-butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylcarbamoyl group can form hydrogen bonds and other interactions with the active sites of enzymes, while the trifluorophenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
- ®-3-(Carbamoyl)-4-(2,4,5-trifluorophenyl)-butanoic acid
- ®-3-(Benzylcarbamoyl)-4-(2,4-difluorophenyl)-butanoic acid
- ®-3-(Benzylcarbamoyl)-4-(2,5-difluorophenyl)-butanoic acid
Uniqueness: The presence of the trifluorophenyl group in ®-3-(Benzylcarbamoyl)-4-(2,4,5-trifluorophenyl)-butanoic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which distinguish it from similar compounds. Additionally, the specific arrangement of the trifluorophenyl group contributes to its distinct reactivity and binding characteristics.
Properties
Molecular Formula |
C18H16F3NO3 |
|---|---|
Molecular Weight |
351.3 g/mol |
IUPAC Name |
(3R)-4-(benzylamino)-4-oxo-3-[(2,4,5-trifluorophenyl)methyl]butanoic acid |
InChI |
InChI=1S/C18H16F3NO3/c19-14-9-16(21)15(20)7-12(14)6-13(8-17(23)24)18(25)22-10-11-4-2-1-3-5-11/h1-5,7,9,13H,6,8,10H2,(H,22,25)(H,23,24)/t13-/m1/s1 |
InChI Key |
BMHXPPZONBMOAD-CYBMUJFWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)[C@H](CC2=CC(=C(C=C2F)F)F)CC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(CC2=CC(=C(C=C2F)F)F)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















